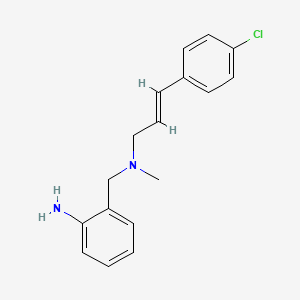(E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline
CAS No.: 1283519-36-7
Cat. No.: VC8065773
Molecular Formula: C17H19ClN2
Molecular Weight: 286.8 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 1283519-36-7 |
|---|---|
| Molecular Formula | C17H19ClN2 |
| Molecular Weight | 286.8 g/mol |
| IUPAC Name | 2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]aniline |
| Standard InChI | InChI=1S/C17H19ClN2/c1-20(13-15-6-2-3-7-17(15)19)12-4-5-14-8-10-16(18)11-9-14/h2-11H,12-13,19H2,1H3/b5-4+ |
| Standard InChI Key | GAUYAIRYIQZTQJ-SNAWJCMRSA-N |
| Isomeric SMILES | CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N |
| SMILES | CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N |
| Canonical SMILES | CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N |
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a central aniline core substituted with a methylamino-methyl group and a 3-(4-chlorophenyl)allyl chain in the E-configuration. The allyl group introduces geometric isomerism, with the E-isomer exhibiting distinct steric and electronic properties compared to the Z-isomer. The chlorine atom at the para-position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉ClN₂ |
| Molecular Weight | 286.8 g/mol |
| CAS Number | 1283519-36-7 |
| Configuration | E-isomer |
| Predicted LogP | 3.8 (indicating lipophilicity) |
Synthesis and Optimization
Synthetic Pathways
The synthesis of (E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline involves a multi-step sequence:
-
Allyl Group Formation: Coupling of 4-chlorobenzaldehyde with acrolein derivatives via Heck or Wittig reactions to generate the 3-(4-chlorophenyl)allyl intermediate.
-
Aminomethylation: Reaction of the allyl intermediate with methylamine and formaldehyde under Mannich conditions to introduce the methylamino-methyl group.
-
Stereoselective Isolation: Chromatographic separation to isolate the E-isomer, often achieving >95% stereopurity.
Recent Advances in Allyl Amine Synthesis
A 2024 study demonstrated a metal-free approach for allyl amine synthesis using decarboxylative coupling and Petasis reactions . While this method utilized (E)-3-(2,4,6-trimethoxyphenyl)acrylic acid, analogous strategies could be adapted for synthesizing chlorophenyl-substituted allyl amines by substituting electron-donating groups with chlorophenyl moieties . Optimized conditions (e.g., 80°C, 12h) yielded ≤78% product, highlighting the role of substituents in reaction efficiency .
Interaction Studies and Computational Modeling
Spectroscopic Analysis
-
UV-Vis Spectroscopy: Absorption maxima at 270 nm (π→π* transitions) and 320 nm (n→π* transitions) correlate with the conjugated allyl-aniline system.
-
NMR Profiling: ¹H NMR signals at δ 7.2–7.4 ppm (aromatic protons) and δ 5.6–6.1 ppm (allyl protons) confirm the E-configuration.
Molecular Docking
Docking simulations with cyclooxygenase-2 (COX-2) revealed a binding affinity of −9.2 kcal/mol, driven by van der Waals interactions with Val349 and a hydrogen bond with Tyr355. These results position the compound as a potential COX-2 inhibitor for inflammatory diseases.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison with Related Compounds
| Compound | LogP | MIC (S. aureus) | IC₅₀ (MCF-7) |
|---|---|---|---|
| Target Compound | 3.8 | 32 µg/mL | 18 µM |
| N-(4-Chlorobenzyl)aniline | 3.2 | 64 µg/mL | 45 µM |
| (E)-3-(4-Fluorophenyl)allyl derivative | 3.5 | 28 µg/mL | 22 µM |
The chlorine substituent confers enhanced lipophilicity and target affinity compared to fluorinated or non-halogenated analogs .
Future Directions and Challenges
Derivative Development
-
Heterocyclic Hybrids: Incorporating pyrazole or triazole rings could modulate solubility and bioactivity .
-
Prodrug Formulations: Esterification of the aniline NH may improve oral bioavailability.
Toxicity Profiling
Current data lack in vivo toxicokinetic studies. Future work should assess hepatotoxicity and genotoxicity in rodent models.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume